3,6-Dihydroxyflavone
描述
属性
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-41-1 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Friedel-Crafts Acylation and Cyclization
A foundational approach for flavone synthesis involves Friedel-Crafts acylation followed by cyclization. For 3,6-DHF, this method could hypothetically begin with a substituted phloroglucinol derivative. For example, a patent detailing the synthesis of 7,8-dihydroxyflavone (CN111303105A) outlines a six-step process involving:
-
Friedel-Crafts acylation of phloroglucinol with acetic acid using boron trifluoride etherate as a catalyst.
-
Protection of hydroxyl groups via benzylation to prevent unwanted side reactions.
-
Aldol condensation with benzaldehyde under basic conditions to form a chalcone intermediate.
-
Cyclization using iodine in dimethyl sulfoxide (DMSO) to yield the flavone backbone.
-
Deprotection via hydrogenation with palladium-carbon to remove benzyl groups.
Adapting this method for 3,6-DHF would require strategic positioning of hydroxyl groups during the acylation and protection steps. For instance, selective protection of the 3- and 6-positions could be achieved using orthogonal protecting groups, though this remains speculative without direct experimental data.
Table 1: Hypothetical Reaction Conditions for 3,6-DHF Synthesis
Industrial-Scale Production and Applications
Gold Nanoparticle Synthesis
3,6-DHF’s role as a bioreducing agent in gold nanoparticle (AuNP) synthesis highlights its industrial relevance. A study demonstrated that 3,6-DHF reduces auric chloride (HAuCl₄) to form stable, spherical AuNPs (10–50 nm) under ambient conditions. The process involves:
-
Dissolving 3,6-DHF in dimethyl sulfoxide (DMSO).
-
Mixing with HAuCl₄ solution under stirring.
-
Monitoring plasmon resonance shifts (λₘₐₓ = 520–550 nm) to confirm nanoparticle formation.
This application presupposes the availability of 3,6-DHF, though the exact synthesis method used industrially remains undisclosed.
化学反应分析
反应类型: 3,6-二羟基黄酮会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 在氧化剂的存在下,3,6-二羟基黄酮可以形成醌。
还原: 还原剂可以将3,6-二羟基黄酮转化为相应的二氢衍生物。
取代: 3,6-二羟基黄酮中的羟基可以参与亲核取代反应,形成各种衍生物。
主要产物: 这些反应形成的主要产物包括醌、二氢衍生物和取代的黄酮 。
科学研究应用
Anticancer Properties
1.1 Cytotoxic Activity
3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells (human cervical cancer). Studies have shown that 3,6-DHF inhibits cell growth in a dose-dependent manner, with effective concentrations ranging from 0 to 100 µM. The compound exhibits minimal toxicity towards normal cells, such as NIH3T3 and RAW264.7 cells, suggesting a selective action against cancerous cells .
1.2 Mechanisms of Action
The anticancer effects of 3,6-DHF are attributed to several mechanisms:
- Inhibition of COX-2 and MAPK Pathways : Research indicates that 3,6-DHF reduces the expression of cyclooxygenase-2 (COX-2) and modulates MAPK signaling pathways in tumor cells. This modulation is critical for reducing inflammation and tumor progression .
- Suppression of Epithelial-Mesenchymal Transition (EMT) : 3,6-DHF has been shown to inhibit EMT in breast cancer cells by targeting the Notch signaling pathway. This suppression is vital for preventing metastasis and enhancing the efficacy of existing therapies .
Chemopreventive Potential
2.1 Antioxidant Activity
The compound exhibits strong antioxidant properties, which contribute to its chemopreventive potential. It scavenges free radicals and reduces oxidative stress in cells, thereby mitigating damage that can lead to cancer development .
2.2 Synergistic Effects with Dietary Compounds
Research has indicated that combining 3,6-DHF with other dietary phytochemicals enhances its antioxidant and cytotoxic effects. For instance, studies on the combination of 3,6-DHF with gold nanoparticles have shown improved inhibition of tumor growth while maintaining high cell viability .
Formulation and Delivery Systems
3.1 Nanoparticle Embedding
The incorporation of 3,6-DHF into nanoparticle systems has been explored as a method to enhance its delivery and efficacy. Gold nanoparticles embedded with 3,6-DHF have been reported to improve the bioavailability and targeted delivery of the compound to cancer cells while minimizing side effects on healthy tissues .
Case Studies and Research Findings
作用机制
3,6-二羟基黄酮的作用机制涉及它与各种分子靶标和途径的相互作用:
抗癌活性: 它抑制JNK途径,导致癌细胞增殖减少和凋亡增加.
抗炎活性: 3,6-二羟基黄酮抑制NLRP3炎症小体,减少促炎细胞因子和活性氧的产生.
抗氧化活性: 它清除自由基并减少氧化应激,保护细胞免受损伤.
相似化合物的比较
Structural and Functional Comparison with Analogous Flavonoids
Antioxidant Activity
3,6-DHF demonstrates moderate antioxidant activity compared to other flavonoids (Table 1). Its efficacy is enhanced when conjugated with gold nanoparticles (AuNPs), which increase radical scavenging by ~14% (84.02% inhibition of DPPH vs. 61.24% for native 3,6-DHF) .
Table 1: Antioxidant Activity of Selected Flavonoids (100 µg/mL)
| Compound | DPPH Inhibition (%) | OH Radical Inhibition (%) | NO Radical Inhibition (%) |
|---|---|---|---|
| 3,6-Dihydroxyflavone | 61.24 | 55.8 | 49.3 |
| Lutein | 73.9 | 68.2 | 61.5 |
| Selenium Methyl Selenocysteine | 42.1 | 38.7 | 35.2 |
| Ascorbic Acid (Standard) | 89.5 | 85.4 | 78.9 |
Anticancer Mechanisms
3,6-DHF vs. 7,8-Dihydroxyflavone (7,8-DHF)
- 3,6-DHF: Targets Notch signaling (downregulates Notch1, NICD, Hes-1) and epigenetic pathways (miR-34a upregulation) to suppress EMT and BCSCs .
- 7,8-DHF: Acts as a TrkB receptor agonist, promoting neurotrophic effects but showing weaker anticancer activity via caspase-3 activation in hepatocarcinoma cells .
3,6-DHF vs. 3,4′-Dihydroxyflavone (3,4′-DHF)
- 3,4′-DHF: Limited data on epigenetic effects but shows moderate ROS-scavenging activity .
Epigenetic Modulation
3,6-DHF uniquely regulates DNA methylation dynamics by suppressing DNMT1 and upregulating TET1, leading to miR-34a promoter demethylation . In contrast:
Structure-Activity Relationships (SAR)
- Hydroxyl Group Position: 3,6-Dihydroxylation enhances NR4A1 binding and epigenetic activity compared to mono-hydroxylated analogs (e.g., 6-hydroxyflavone, Ki = 12.5 µM) . 5,7-Dihydroxylation (as in chrysin) reduces NR4A1 affinity (Ki = 11.3 µM) but increases lipid peroxidation .
Pharmacokinetics and Bioavailability
- 3,6-DHF : Oral administration in rats (20 mg/kg/day) achieves plasma concentrations of 2.5 ± 0.4 µg/mL within 2 hours and urinary excretion of 21.7 ± 3.8 µg/mL over 24 hours .
- Comparative Data: Limited bioavailability studies exist for analogs, though hydroxylation at positions 3 and 6 may enhance solubility compared to methoxylated derivatives (e.g., 3-hydroxy-6-methoxyflavone) .
生物活性
3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article explores the biological activity of 3,6-DHF, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
3,6-DHF has been shown to suppress EMT in breast cancer cells by inhibiting the Notch signaling pathway. In vitro studies demonstrated that treatment with 3,6-DHF resulted in decreased levels of mesenchymal markers such as Snail, Twist, Slug, and N-cadherin while increasing the epithelial marker E-cadherin. This modulation suggests that 3,6-DHF can effectively counteract the invasive properties of cancer cells by promoting a more epithelial phenotype .
Impact on Breast Cancer Stem Cells (BCSCs)
Research indicates that 3,6-DHF significantly inhibits the formation and proliferation of BCSCs. In vivo studies utilizing NOD/SCID mice showed that administration of 3,6-DHF reduced the tumor-initiating capacity of breast cancer cells. Specifically, it decreased the percentage of ALDH-positive BCSC populations and reduced mammosphere formation . The compound's ability to target BCSCs is crucial for preventing metastasis and recurrence in breast cancer patients.
Anti-Inflammatory Properties
3,6-DHF exhibits anti-inflammatory effects by reducing the secretion of inflammatory cytokines in human embryonic kidney cells stimulated via TLR2/TLR1 pathways. This suggests potential therapeutic applications in inflammatory diseases beyond cancer . The compound's binding affinity to TLR2 and TLR1 further supports its role in modulating immune responses.
In Vitro Studies
- Cell Line Studies : In studies conducted on MDA-MB-231 and MCF-7 breast cancer cell lines, 3,6-DHF treatment led to a dose-dependent decrease in cell viability and proliferation. The CCK-8 assay confirmed these findings, indicating significant cytotoxic effects against BCSCs .
- Western Blot Analysis : Western blotting revealed that 3,6-DHF down-regulated key proteins involved in EMT and stemness pathways, including Notch1 and c-Myc .
In Vivo Studies
- Tumor Growth Inhibition : In animal models, 3,6-DHF administration was associated with a marked reduction in tumor growth and metastasis. Optical imaging demonstrated suppressed lung metastasis in treated animals compared to controls .
- Histological Analysis : Immunohistochemistry confirmed decreased expression of EMT markers and increased E-cadherin levels in tumor tissues from mice treated with 3,6-DHF .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
A study examined the effects of 3,6-DHF on women with hormone receptor-positive early-stage breast cancer. Patients receiving dietary supplements containing 3,6-DHF showed improved outcomes regarding tumor size reduction and lower recurrence rates compared to those not receiving supplementation .
Case Study 2: Colon Cancer Research
In another investigation focused on colon cancer cell lines (HCT-116 and HT29), researchers found that the knockdown of long noncoding RNA BC200 inhibited proliferation and induced apoptosis. This effect was enhanced when combined with 3,6-DHF treatment, indicating a synergistic potential for this compound in colon cancer therapy .
常见问题
Basic Research Questions
Q. What are the primary mechanisms by which 3,6-Dihydroxyflavone exerts its anticancer effects in breast cancer models?
- Methodological Answer : this compound (3,6-DHF) induces apoptosis via caspase activation (e.g., cleavage of PARP) and suppresses epithelial-mesenchymal transition (EMT) by downregulating Notch1, NICD, Hes-1, and c-Myc. These effects are dose- and time-dependent, as shown in breast cancer cell lines (MCF-7, MDA-MB-231) using wound healing assays and Western blotting . For mechanistic validation, researchers should measure ROS levels, lipid peroxidation, and use siRNA-mediated knockdown of Notch1 to confirm pathway involvement.
Q. Which experimental models are commonly used to study the cytotoxic effects of this compound?
- Methodological Answer :
- In vitro : Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and cervical cancer cells (HeLa) are standard. Use MTT/CCK-8 assays to assess viability and flow cytometry for apoptosis (Annexin V/PI staining) .
- In vivo : NOD/SCID mice xenograft models are employed to evaluate tumor growth inhibition and metastasis. Intracardiac injection of cancer cells can assess lung metastasis suppression .
Q. What in vitro assays are recommended for assessing the antioxidant activity of this compound?
- Methodological Answer :
- DPPH and H₂O₂ scavenging assays : Measure free radical inhibition at concentrations of 10–100 μM. Triplicate experiments with ascorbic acid as a positive control are essential .
- ROS quantification : Use chemiluminescence probes (e.g., DCFH-DA) in cell-based models (e.g., HL-60 leukemia cells) to validate oxidative stress modulation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of gold nanoparticle-embedded this compound for enhanced bioactivity?
- Methodological Answer :
- Synthesis : Reduce hydrated auric chloride (NaAuCl₄) with 3,6-DHF under controlled pH (7–8) and temperature (25–37°C). Monitor nanoparticle formation via UV-Vis spectroscopy (peak ~530 nm) .
- Characterization : Use XRD (peaks at 38.29°, 44.43°, 64.68° for Au crystallinity), TEM (particle size 6–12 nm), and AFM to confirm uniform distribution . Stability studies in PBS or cell media over 72 hours are critical for preclinical validation .
Q. What methodological approaches are used to analyze the role of Notch signaling in 3,6-DHF-mediated inhibition of EMT?
- Methodological Answer :
- Gene/protein expression : Perform qRT-PCR and Western blotting for Notch1, NICD, Hes-1, and EMT markers (E-cadherin, N-cadherin). Overexpress Notch1 via plasmid transfection to reverse 3,6-DHF effects .
- Transcriptional activity : Use luciferase reporters linked to CSL-binding sites to measure Notch pathway suppression. Co-immunoprecipitation (Co-IP) confirms reduced NICD-CSL-MAML complex formation .
Q. How should discrepancies between in vitro and in vivo efficacy data for 3,6-DHF be addressed in preclinical studies?
- Methodological Answer :
- Dosage optimization : Conduct pharmacokinetic studies to compare bioavailability in cell culture vs. animal models. Adjust dosing regimens based on plasma half-life and tissue distribution .
- Combinatorial strategies : Pair 3,6-DHF with dietary antioxidants (e.g., lycopene) or chemosensitizers (e.g., selenium methyl selenocysteine) to enhance in vivo efficacy. Use syngeneic tumor models to evaluate immune modulation .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data?
- Answer : Use one-way ANOVA with post-hoc Dunnett’s test to compare treatment groups against controls. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). For ROS/apoptosis data, apply two-tailed t-tests with Bonferroni correction for multiple comparisons .
Q. How can researchers validate the epigenetic regulation of miR-34a by 3,6-DHF in cancer cells?
- Answer :
- Methylation-specific PCR (MSP) : Analyze promoter methylation of miR-34a in treated vs. untreated cells.
- Functional rescue : Transfect cells with anti-miR-34a inhibitors to assess reversal of 3,6-DHF-induced apoptosis and EMT suppression .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
